3-(2-Hydroxyethyl)histidine

Vue d'ensemble

Description

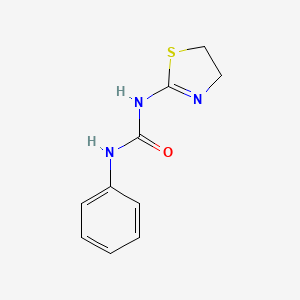

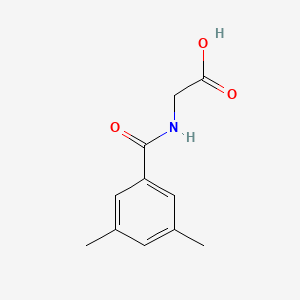

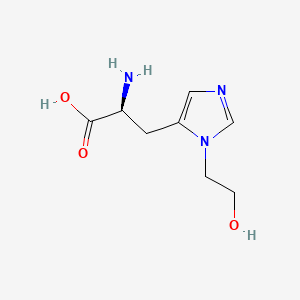

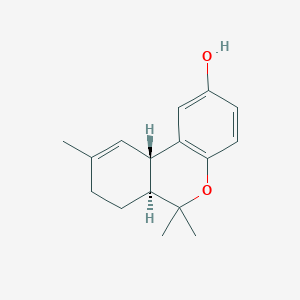

3-(2-Hydroxyethyl)histidine is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The molecular formula of 3-(2-Hydroxyethyl)histidine is C8H13N3O3 .

Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxyethyl)histidine consists of an imidazole ring connected to the amino group by an ethylene group . The average mass of the molecule is 199.207 Da .Applications De Recherche Scientifique

Neuroprotective Actions

3-(2-Hydroxyethyl)histidine, a histidine analogue, has demonstrated potential in neuroprotective applications. Studies have shown its efficacy in reducing brain damage and improving functional outcomes in mouse models of focal ischemic stroke. This compound also protected cultured rat primary neurons against various forms of induced cell death, highlighting its potential in treating stroke and related neurodegenerative conditions (Tang et al., 2007).

Protein Modification

Research has identified histidine residues in proteins as major targets for reaction with lipid peroxidation products like 4-hydroxynonenal (HNE). This interaction leads to the formation of HNE-protein adducts, suggesting a pathway for protein modification and potential implications for understanding protein changes under oxidative stress (Uchida & Stadtman, 1992).

Fluorescent Detection of Amino Acids

Histidine-based compounds have been used in developing fluorescent probes for detecting amino acids like cysteine and histidine. Such probes have potential applications in biological and medical research, aiding in the detection of these amino acids in various biological activities (Xue et al., 2016).

DNA Interaction

Copper(II)-L-histidine complexes have been effective in promoting the cleavage of plasmid DNA, demonstrating a potential application in understanding DNA-protein interactions and possibly in developing new methods for DNA manipulation (Ren et al., 2000).

Cardiovascular Protection

Histidine has shown protective effects against iron (II)-induced hydroxyl radical generation in rat hearts. This suggests its potential role in protecting the myocardium against ischemia-reperfusion damage, which is significant for cardiovascular health and therapy (Obata et al., 1999).

Antioxidative Properties

Histidine-containing peptides, designed from soybean protein digests, have shown antioxidative activities. These activities include the ability to quench active oxygen and free radical species, suggesting their potential in developing antioxidant therapies (Chen et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-[3-(2-hydroxyethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-10-5-11(6)1-2-12/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRAYRSSCLGTSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C=N1)CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221198 | |

| Record name | 3-(2-Hydroxyethyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)histidine | |

CAS RN |

70962-69-5 | |

| Record name | 3-(2-Hydroxyethyl)histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070962695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)

![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)